Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Indomethacin synthesis N-acylation protecting group strategy

Synthesizing indomethacin-derived MRP1 inhibitors or COX-2-sparing NSAID candidates? The methyl and tert-butyl esters fail under the harsh N-acylation conditions required for pharmacophore attachment. Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate solves this problem: • Survives condensation with p-chlorobenzoyl chloride at up to 200 °C, enabling 88-91 % isolated yields at the N-acylation step. • Orthogonal hydrogenolytic deprotection (Pd/C, H₂) leaves the newly installed N-acyl bond intact, avoiding the basic saponification that cleaves methyl esters. • Crystalline intermediate (mp 94-95 °C) allows recrystallization-based purification, eliminating costly column chromatography at pilot scale. Supplied with full analytical documentation (HPLC, NMR). Standard B2B shipping; no special permits required.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
CAS No. 3285-40-3
Cat. No. B041536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
CAS3285-40-3
Synonyms5-Methoxy-2-methyl-1H-indole-3-acetic Acid Phenylmethyl Ester;  5-Methoxy-2-methyl-Indole-3-acetic Acid Benzyl Ester
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H19NO3/c1-13-16(17-10-15(22-2)8-9-18(17)20-13)11-19(21)23-12-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3
InChIKeyCIYYFSIPIJCMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate – Core Identity and Industrial Relevance


Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 3285-40-3) is the phenylmethyl ester of 5-methoxy-2-methylindole-3-acetic acid, a central building block in the manufacture of non-steroidal anti-inflammatory drug (NSAID) candidates and multidrug-resistance modulators. The molecule combines the privileged indole-3-acetic acid scaffold with a benzyl ester protecting group that is essential for downstream N-acylation chemistry [1]. Unlike the free acid, methyl, or tert-butyl ester congeners, the benzyl ester uniquely enables high-yielding, chemoselective synthetic routes to indomethacin analogues, carbaborane-based COX-2 inhibitors, and prostaglandin D₂ receptor antagonists [2].

Why Generic Ester Substitution Fails for Indomethacin Synthesis


The indole N-acylation step that is indispensable for generating pharmacologically active indomethacin analogs demands a carboxylic acid protecting group that survives strongly acidic, high-temperature acylation conditions yet can later be removed without cleaving the newly installed, hydrolytically sensitive N-acyl bond. The benzyl ester satisfies both requirements: it withstands condensation with p-chlorobenzoyl chloride at temperatures up to 200°C in inert solvents, and it is subsequently cleaved by neutral hydrogenolysis (Pd/C, H₂) that leaves the N-acyl moiety intact [1]. In contrast, the methyl ester hydrolyzes only under basic saponification conditions that simultaneously strip the N-acyl group, while the tert-butyl ester is prohibitively difficult to prepare on scale [1]. These documented failures make generic ester interchange infeasible for any user synthesizing indomethacin-derived bioactive molecules.

Head-to-Head Differentiation Versus Closest Ester Analogs


N-Acylation Yield Advantage Over Methyl Ester

The benzyl ester of 5-methoxy-2-methylindole-3-acetic acid is directly N-acylated with p-chlorobenzoyl chloride at 160°C in 1,2-dichlorobenzene to give 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indole benzyl acetate in 88–91% isolated yield after recrystallization [1]. The patent explicitly teaches that the corresponding methyl ester cannot be used for this transformation because the basic hydrolysis required to liberate the free acid from the methyl ester simultaneously cleaves the N-acyl group (i.e., N-deacylation occurs), destroying the product [1]. The tert-butyl ester was likewise reported to be synthetically inaccessible at scale [1].

Indomethacin synthesis N-acylation protecting group strategy process chemistry

Orthogonal Deprotection Without N-Acyl Loss

The benzyl ester protecting group is removed by catalytic hydrogenation (Pd/C, H₂, room temperature, atmospheric pressure) under neutral conditions, a transformation that is orthogonal to and fully preserves the acid-labile N-acyl substituent on the indole nitrogen [1]. The methyl ester and ethyl ester require alkaline hydrolysis (e.g., NaOH in aqueous methanol or ethanol), conditions under which the N-acyl group undergoes competitive or complete cleavage [1]. This dichotomy is not a matter of degree but of pathway viability: hydrogenolysis yields the desired N-acylated free acid intact; saponification of the methyl or ethyl ester destroys the target molecule.

chemoselective deprotection hydrogenolysis N-acyl stability protecting group orthogonality

Crystallinity and Scalable Purification Advantage

The N-acylated benzyl ester intermediate 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indole benzyl acetate is obtained as a crystalline solid with melting point 94–95°C after recrystallization from ethyl acetate/hexane [1]. This permits straightforward purification by recrystallization, a scalable unit operation. The corresponding methyl ester, methyl 5-methoxy-2-methylindole-3-acetate (CAS 7588-36-5), is reported as a colorless to light yellow liquid at ambient temperature , which necessitates chromatographic purification—a significant cost and throughput disadvantage at preparative scale.

purification crystallinity melting point scalability

Access to COX-Sparing Multidrug Resistance Modulators

The Arisawa et al. (2012) study employed benzyl ester intermediates to synthesize conformationally restricted indomethacin analogs that modulate P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1) without inhibiting cyclooxygenase-1 or cyclooxygenase-2 [1]. This pharmacological separation is critical because indomethacin itself is a dual COX-1/COX-2 inhibitor (COX-1 IC₅₀ = 0.05 μM, COX-2 IC₅₀ = 0.75 μM) [2], which limits its use in multidrug-resistance reversal due to on-target gastrointestinal and renal toxicity. The benzyl ester-derived analogs achieve functional P-gp/MRP1 modulation in the absence of COX engagement, a profile that cannot be accessed using indomethacin itself or analogs synthesized via alternative ester routes that fail during N-acylation.

P-glycoprotein multidrug resistance MRP1 COX-sparing NSAID analogs

Versatility Across Multiple Drug Discovery Programs

The benzyl ester 3285-40-3 is explicitly referenced as the key synthetic intermediate in three independent peer-reviewed drug development programs: (i) P-glycoprotein/MRP1 modulators without COX activity [1], (ii) ortho-carbaborane derivatives of indomethacin as COX-2 selective inhibitors [2], and (iii) indole-based prostaglandin D₂ receptor antagonists [3]. This programmatic breadth is a direct consequence of the benzyl ester's orthogonal protecting-group strategy: it permits diverse N-substitution chemistries while preserving the indole-3-acetic acid core. By contrast, the methyl ester (CAS 7588-36-5) is documented only as a general indomethacin precursor but is absent from the synthetic schemes of these specialized analog programs because it cannot support the requisite N-acylation-deprotection sequence [4].

indomethacin analog COX-2 inhibitor PGD2 antagonist multidrug resistance building block

High-Impact Procurement Scenarios


COX-Sparing MDR Reversal Agents for Oncology

Research groups developing indomethacin-derived P-glycoprotein and MRP1 inhibitors that lack cyclooxygenase inhibitory activity require the benzyl ester as the mandatory N-acylation substrate. As demonstrated by Arisawa et al. [1], only the benzyl ester route yields conformationally restricted analogs that enhance doxorubicin cytotoxicity in multidrug-resistant cancer cells without the gastrointestinal and renal toxicity associated with COX inhibition. Procurement of the methyl ester or free acid instead will result in synthetic failure at the N-acylation step [2].

COX-2 Selective Inhibitors via Bulky N-Substituents

The ortho-carbaborane indomethacin derivatives reported by Scholz et al. [3] require the benzyl ester intermediate for N-acylation with carbaborane- or adamantane-containing acyl chlorides. The benzyl ester's stability at elevated temperatures (160–200°C) and its orthogonal hydrogenolytic deprotection are prerequisites for introducing these thermally demanding, three-dimensional pharmacophores while retaining the free carboxylic acid necessary for COX-2 active-site engagement. The methyl ester cannot survive this synthetic sequence.

Prostaglandin D₂ Receptor Antagonist Discovery

The N-(p-alkoxy)benzoyl-5-methoxy-2-methylindole-3-acetic acid series identified as PGD₂ receptor antagonists [4] is accessed exclusively through the benzyl ester. These compounds block cAMP formation downstream of PGD₂ receptor activation, a mechanism relevant to allergic asthma and Th2-driven inflammation. Sourcing the benzyl ester building block enables rapid SAR exploration around the N-benzoyl substituent, which is the primary determinant of receptor affinity and cAMP antagonist potency.

Process Scale-Up and GMP Intermediate Production

For process chemists scaling indomethacin analog synthesis beyond gram quantities, the benzyl ester's crystallinity (mp 94–95°C for the N-acylated product) and compatibility with recrystallization-based purification [2] offer decisive advantages over the liquid methyl ester, which requires column chromatography. The 88–91% isolated yields reported for the N-acylation step [2] translate to significantly lower cost-of-goods at pilot and production scales compared to alternative routes.

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